![molecular formula C9H13NO4S B1529187 3-(2-Methoxy-ethoxy)-benzenesulfonamide CAS No. 1334656-25-5](/img/structure/B1529187.png)
3-(2-Methoxy-ethoxy)-benzenesulfonamide
Overview
Description
“3-(2-Methoxy-ethoxy)-benzenesulfonamide” is a complex organic compound. It seems to contain a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The “2-Methoxy-ethoxy” part suggests the presence of ether and methoxy groups, which are commonly found in various organic compounds .
Synthesis Analysis
While specific synthesis methods for “3-(2-Methoxy-ethoxy)-benzenesulfonamide” were not found, similar compounds have been synthesized. For instance, a water-soluble polythiophene derivative with a hydrophilic tri-ethylene glycol side group has been synthesized .
Scientific Research Applications
1. Medicinal Chemistry Applications
3-(2-Methoxy-ethoxy)-benzenesulfonamide derivatives have been explored for their potential in treating various medical conditions due to their diverse biological activities:
Endothelin Receptor Antagonism : One study investigated the effectiveness of oral treatment with endothelin receptor antagonists, including derivatives of 3-(2-Methoxy-ethoxy)-benzenesulfonamide, in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. These compounds showed potential in reducing the magnitude of constriction in blood vessels, indicating their usefulness in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Antiproliferative Activity : Some derivatives of 3-(2-Methoxy-ethoxy)-benzenesulfonamide have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. Certain compounds showed significant activity, indicating their potential in developing new anticancer agents (Motavallizadeh et al., 2014).
2. Materials Science Applications
Derivatives of 3-(2-Methoxy-ethoxy)-benzenesulfonamide have been utilized in the synthesis of materials with special properties:
Nonlinear Optical Properties : The synthesis and characterization of compounds incorporating 3-(2-Methoxy-ethoxy)-benzenesulfonamide have been conducted to explore their nonlinear optical properties. These studies have found that certain derivatives are potential candidates for optical limiting applications, which are crucial for the development of optical devices and materials (Ruanwas et al., 2010).
Photodynamic Therapy Applications : Zinc phthalocyanine derivatives substituted with 3-(2-Methoxy-ethoxy)-benzenesulfonamide groups have been synthesized and characterized. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable potential Type II photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).
Future Directions
While specific future directions for “3-(2-Methoxy-ethoxy)-benzenesulfonamide” were not found, related compounds like Poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl), sulfonated solutions are being used in various applications such as organic light emitting diode (OLED) devices for lighting and display applications, and as the hole transport layer in organic photovoltaic (OPV) devices .
properties
IUPAC Name |
3-(2-methoxyethoxy)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-13-5-6-14-8-3-2-4-9(7-8)15(10,11)12/h2-4,7H,5-6H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUGZQDNIIEMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethoxy)benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.